5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Novel Oxadiazole Derivatives Synthesis : Research has led to the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives. These compounds exhibit unique fluorescence spectral characteristics and have potential applications in material science (Ge et al., 2014).
Reactions with Unsaturated Compounds : A study demonstrated the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds, including alkenes and alkynes. This process creates diverse difluoromethylenated oxadiazole-containing compounds, which can be valuable in chemical synthesis (Yang et al., 2007).
Biological Assessment and Applications
Antitumor Activity : A study on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to the compound , showed potential antitumor activity. This suggests possible applications in the development of new anticancer drugs (Maftei et al., 2016).
Apoptosis Inducers as Anticancer Agents : Another study identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, potentially useful in cancer treatment. It shows activity against various cancer cell lines (Zhang et al., 2005).
Chemical Properties and Interactions
Synthesis of Platinum Complexes : Research on platinum complexes with 1,2,4-oxadiazolyl-pyridine ligands suggests potential for developing new compounds with diverse chemical properties. These complexes have been tested for antitumor activity, indicating a possible avenue for medical applications (Rubino et al., 2016).
RET Kinase Inhibitors for Cancer Therapy : A series of 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings, including 1,2,4-oxadiazole, were designed as RET kinase inhibitors. This indicates potential use in cancer therapy (Han et al., 2016).
Agricultural Applications
Herbicidal Activity : Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring demonstrated significant herbicidal activity against graminaceous plants, indicating potential agricultural applications (Tajik & Dadras, 2011).
Pesticidal Activities : Pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were found to have excellent insecticidal and fungicidal activities. This suggests their use in developing new pesticides (Liu et al., 2021).
Safety and Hazards
properties
IUPAC Name |
5-[bromo(difluoro)methyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2BrClF5N3O/c10-8(12,13)7-18-6(19-20-7)5-4(11)1-3(2-17-5)9(14,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKVPSOISVYOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NOC(=N2)C(F)(F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2BrClF5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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